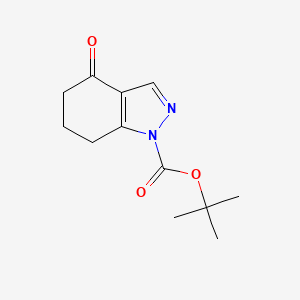

tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-oxo-6,7-dihydro-5H-indazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-9-5-4-6-10(15)8(9)7-13-14/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZGEHFMODUSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Overview of Synthesis Approaches

The synthesis of structurally related indazole derivatives typically involves key steps such as cyclization, reduction, and carbamate formation. These methods often utilize aromatic aldehydes, nitro-indazoles, and various reducing agents under controlled conditions. The literature indicates that the synthesis pathways can be adapted or optimized for the specific target compound, tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate.

Synthesis Methods from Related Literature

a. Cyclization and Reduction Strategy

A notable approach involves the in-situ reduction and cyclization of aromatic aldehydes with suitable carbamate precursors. For instance, a method described for indazolo[n]naphthyridines involves reduction of aromatic aldehydes with iron (Fe(0)) in ethanol, water, and acetic acid, followed by cyclization to yield indazole derivatives. This approach can be adapted for the synthesis of the target compound by selecting appropriate aldehyde and carbamate precursors.

b. Carbamate Formation via Benzyl Chloroformate

Another method involves the formation of carbamates using benzyl chloroformate (Cbz-Cl) in the presence of pyridine or similar bases in dichloromethane (DCM). This process is suitable for introducing the tert-butyl carbamate group by replacing benzyl groups with tert-butyl groups, often facilitated by tert-butyl chloroformate (t-BOC-Cl).

c. Cyclization of Nitro- and Amino-Intermediates

Research indicates that nitro-indazoles can be reduced to amino-indazoles, which then undergo intramolecular cyclization to form the indazole core. Reduction can be achieved using metal powders such as iron or zinc in acidic or neutral media. Subsequent cyclization steps often involve heating or microwave-assisted conditions to facilitate ring closure.

Specific Synthesis Pathway for this compound

Based on the literature and structure analysis, a plausible synthesis route involves:

- Step 1: Preparation of a suitable aromatic aldehyde precursor, such as 4-formylbenzoate derivatives.

- Step 2: Reduction of nitro-indazole intermediates to amino derivatives using iron or zinc in acidic media.

- Step 3: Cyclization of the amino-indazole with a tert-butyl carbamate reagent, such as tert-butyl chloroformate, to form the carbamate-protected indazole.

- Step 4: Oxidation or dehydrogenation steps to introduce the keto functionality at the 4-position, possibly using oxidants like PCC or DDQ under controlled conditions.

Data Table Summarizing Synthesis Conditions

Notes on Methodology and Optimization

- Reaction Temperature: Typically between 0°C and 80°C depending on the step.

- Solvent Choice: Dichloromethane (DCM), ethanol, or tetrahydrofuran (THF) are common.

- Yield Optimization: Use of excess reducing agents and controlled addition of oxidants can improve yields.

- Purification: Flash chromatography and recrystallization are standard purification techniques.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as halides or alkoxides.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce a variety of substituted indazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₂H₁₉N₃O₂

- Molecular Weight : 237.30 g/mol

- CAS Number : 1158767-01-1

The compound features a tetrahydroindazole scaffold with a tert-butyl ester group, which enhances its solubility and stability in biological systems. This structural configuration is crucial for its interactions with various biomolecules.

Anticancer Research

Recent studies have highlighted the anticancer properties of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent:

- Cytotoxicity : In vitro assays indicate that the compound induces apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

- Case Study Example : A study involving human cancer cell lines showed that treatment with tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate resulted in a significant reduction in cell viability and increased apoptosis rates .

Neuropharmacology

Given its structural characteristics, this compound may also exhibit neuroprotective effects. Research into similar indole derivatives has shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity:

- Potential Applications : The compound could be explored for its ability to enhance cognitive function by increasing acetylcholine levels in the brain .

Synthetic Organic Chemistry

The synthesis of this compound often involves methods such as Fischer indole synthesis, which is valuable for producing complex indole derivatives used in medicinal chemistry.

| Synthesis Method | Description |

|---|---|

| Fischer Indole Synthesis | Reaction of indole derivatives with tert-butyl esters under acidic conditions to form the desired product . |

| Industrial Production | Large-scale synthesis using continuous flow reactors to optimize yields . |

Mechanism of Action

The mechanism by which tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, emphasizing differences in core architecture, substituents, and synthetic applications.

Structural Analogs: Indazole vs. Indole Derivatives

Key Differences :

- Reactivity : Indazoles are more electron-deficient than indoles, making them better substrates for electrophilic substitutions at specific positions .

Ester Group Variations

Impact of Ester Choice :

- tert-butyl : Preferred for long-term stability in acidic/basic conditions but requires strong acids (e.g., TFA) for removal.

- Ethyl : Less stable under basic conditions but easier to cleave .

Substituent Effects

- 4-Oxo Group: The ketone moiety in the cyclohexenone ring enhances polarity and serves as a handle for further functionalization (e.g., reduction to alcohol or formation of Schiff bases) .

- Additional Substituents : For example, 5-[(Z)-3,5-di(tert-butyl)-4-hydroxybenzylidene]-4-oxo-4,5-dihydrothiazol-2-ylammonium methanesulfonate () demonstrates how bulky tert-butyl groups can modulate solubility and steric effects in unrelated cores .

Biological Activity

tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of and a molecular weight of 236.267 g/mol, this compound features a unique indazole structure that may interact with various biological targets. This article will explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a tetrahydro-indazole structure, which includes both carbonyl and carboxylate functional groups. These structural elements contribute to its chemical reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.267 g/mol |

| CAS Number | 955406-75-4 |

Research indicates that This compound may exert its biological effects through interactions with specific enzymes and receptors involved in various disease pathways. Although the precise mechanisms remain under investigation, preliminary studies suggest that the compound may influence key signaling pathways crucial for cell proliferation and survival.

Therapeutic Potential

Various studies have explored the therapeutic potential of this compound in different areas:

Case Studies and Research Findings

Several studies have documented the biological activities of related indazole derivatives:

- Study on Anti-inflammatory Activity : A recent study reported that certain indazole derivatives exhibited IC50 values ranging from 60 to 80 μg/mL against COX-2 enzymes, indicating strong anti-inflammatory potential .

- Anticancer Evaluation : In vitro assays demonstrated that specific derivatives could inhibit cancer cell motility and growth at concentrations as low as 10 µM without affecting non-cancerous cells .

Table 2: Summary of Biological Activities

Q & A

Q. How can the crystal structure of tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate be determined experimentally?

- Methodological Answer : Employ single-crystal X-ray diffraction followed by refinement using the SHELX suite (e.g., SHELXL for structure refinement). Compare bond lengths, angles, and torsion angles with similar bicyclic carboxylate derivatives (e.g., tert-butyl pyrazolo-pyridine carboxylates) to validate geometric parameters . For example, the indazole ring puckering can be quantified using Cremer-Pople coordinates to assess deviations from planarity .

Q. What experimental strategies optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Apply a factorial Design of Experiments (DoE) approach to screen critical variables (e.g., reaction temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. For instance, a Central Composite Design (CCD) can minimize trial runs while accounting for interactions between parameters like Boc-protection efficiency and cyclization kinetics .

Q. How can spectroscopic techniques confirm the molecular structure and purity of this compound?

- Methodological Answer : Combine H/C NMR to verify the tert-butyl group (δ ~1.4 ppm for H) and carbonyl resonances (δ ~160-170 ppm for C). IR spectroscopy can confirm the presence of C=O (1700–1750 cm) and NH indazole stretches. High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with theoretical mass (±5 ppm error) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., PPE, fume hood use, spill kits). Refer to hazard codes (e.g., H315-H319 for skin/eye irritation) and implement waste segregation for carbonyl-containing heterocycles. Pre-lab safety assessments should include reactivity checks with common lab reagents (e.g., acids/bases) .

Q. How does the tetrahydroindazole core influence the compound’s solubility and stability?

- Methodological Answer : Perform logP measurements (shake-flask or HPLC) to assess hydrophobicity. Stability under varying pH (e.g., 1–13) can be monitored via HPLC-UV to identify degradation products. The saturated 6-membered ring may enhance conformational rigidity, reducing hydrolysis susceptibility compared to fully aromatic analogs .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice be analyzed to predict supramolecular assembly?

- Methodological Answer : Use graph set analysis (GSA) to classify hydrogen-bonding motifs (e.g., D (donor), A (acceptor) patterns). For example, N–H···O=C interactions in the indazole-carboxylate system can form rings, which stabilize layered packing. Tools like Mercury (CCDC) visualize these networks from crystallographic data .

Q. What computational methods predict reaction pathways for derivatizing this compound into bioactive analogs?

- Methodological Answer : Apply density functional theory (DFT) to model transition states for nucleophilic substitutions at the carbonyl group. Combine with molecular docking to prioritize derivatives with predicted binding to targets (e.g., kinase enzymes). Automated reaction path search tools (e.g., GRRM) can explore intermediates and energetics .

Q. How can ring puckering in the tetrahydroindazole moiety affect its pharmacological activity?

- Methodological Answer : Calculate Cremer-Pople parameters (e.g., puckering amplitude , phase angle ) from X-ray data to quantify ring conformation. Compare with SAR studies: flattened puckering (lower ) may enhance planar binding to enzyme active sites, while increased puckering could improve membrane permeability .

Q. What strategies resolve contradictions in catalytic efficiency during asymmetric synthesis of this compound?

- Methodological Answer : Use kinetic profiling (e.g., Eyring plots) to differentiate rate-limiting steps (e.g., Boc deprotection vs. cyclization). Stereochemical inconsistencies can be addressed by chiral HPLC or VCD spectroscopy to confirm enantiomeric excess (ee) and assign absolute configuration .

Q. How can this compound serve as a precursor in multi-step syntheses of polycyclic heteroaromatics?

- Methodological Answer :

Design Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the indazole C3 position. Reductive amination or Heck coupling can extend the core into fused systems (e.g., indoloindazoles). Monitor regioselectivity via H NMR and DFT-predicted frontier molecular orbitals (FMOs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.